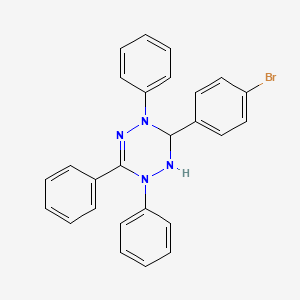![molecular formula C5H6ClNO2S B14377345 4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89660-92-4](/img/structure/B14377345.png)
4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and an oxazol-3(2H)-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-methyl-1,2-oxazol-3(2H)-one with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins.
相似化合物的比较
Similar Compounds
Methylchloroisothiazolinone: Another compound with a chloro and methylsulfanyl group, but with a different ring structure.
4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine: Similar in having a chloro and methylsulfanyl group but with a pyrimidine ring.
Uniqueness
4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is unique due to its oxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern also contributes to its unique biological and chemical behavior.
属性
CAS 编号 |
89660-92-4 |
|---|---|
分子式 |
C5H6ClNO2S |
分子量 |
179.63 g/mol |
IUPAC 名称 |
4-chloro-5-(methylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H6ClNO2S/c1-10-2-3-4(6)5(8)7-9-3/h2H2,1H3,(H,7,8) |
InChI 键 |
QNWHZFJQZKVOKJ-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=C(C(=O)NO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
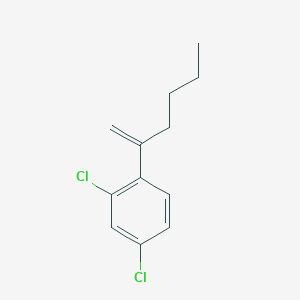
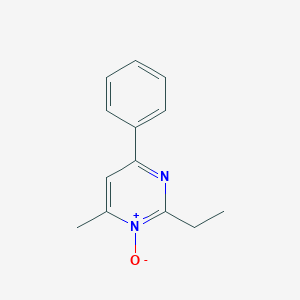
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
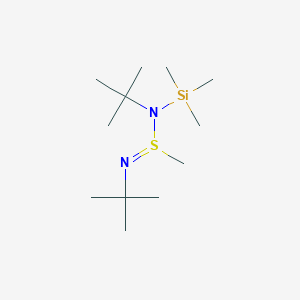
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
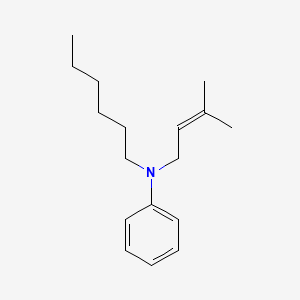
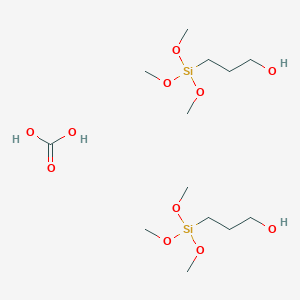
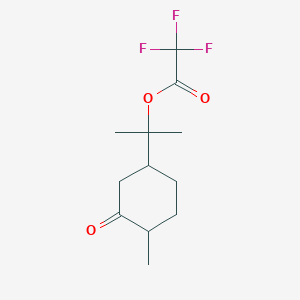

amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)
